2-(Difluoromethyl)-5-iodo-4-hydroxypyridine

Description

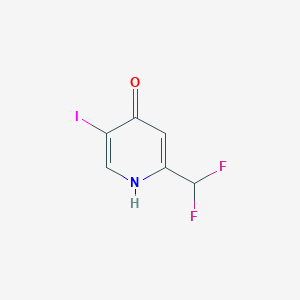

2-(Difluoromethyl)-5-iodo-4-hydroxypyridine (CAS: 1806780-31-3) is a halogenated pyridine derivative with the molecular formula C₆H₄F₂INO and a molecular weight of 271.00 g/mol . Its structure features a difluoromethyl group at position 2, an iodine atom at position 5, and a hydroxyl group at position 2.

Properties

IUPAC Name |

2-(difluoromethyl)-5-iodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2INO/c7-6(8)4-1-5(11)3(9)2-10-4/h1-2,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSYPJUYDXGFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Sequential Halogenation, Hydroxylation, and Difluoromethylation

This classical approach involves starting from 5-iodo-4-chloropyridine or related derivatives:

- Step 1: Iodination at the 5-position using iodine monochloride (ICl) or iodine in the presence of an oxidant.

- Step 2: Hydroxylation at the 4-position via electrophilic substitution or nucleophilic aromatic substitution, often under acidic or basic conditions.

- Step 3: Difluoromethylation at the 2-position using difluoromethylating reagents such as bis(difluoroacetyl) peroxide or difluoromethyl sulfonyl derivatives.

Research Findings:

Xu et al. (2024) demonstrated regioselective difluoromethylation of pyridines using radical-based methods, achieving high regioselectivity at the para- or meta-positions without transition metals. Their methods can be adapted for the synthesis of the target compound by starting from appropriately substituted pyridines.

Method B: Radical Difluoromethylation of Pre-Functionalized Pyridines

This approach employs radical chemistry to install the difluoromethyl group selectively:

- Starting Material: 5-iodo-4-hydroxypyridine derivatives.

- Procedure: Radical initiation using peroxide or photoredox catalysis, with difluoromethyl precursors such as bis(difluoroacetyl) peroxide.

- Conditions: Mild, often at low temperatures (~0°C) to enhance regioselectivity.

Research Findings:

Xu et al. (2024) reported that radical difluoromethylation under low temperature conditions yields high regioselectivity, with yields around 67% for para-difluoromethylated products.

Method C: Cross-Coupling and Functional Group Transformations

- Step 1: Synthesis of 5-iodo-4-chloropyridine via halogen exchange reactions.

- Step 2: Hydroxylation at the 4-position using directed ortho-lithiation or electrophilic substitution.

- Step 3: Difluoromethylation at the 2-position using specialized reagents such as difluoromethyl sulfoximines, as described by Liu et al. (2022), which allows stereoselective and regioselective installation.

Data Table Summarizing Preparation Methods

Research Findings and Insights

Regioselectivity Control: Radical-based difluoromethylation methods, especially at low temperatures, significantly improve regioselectivity, favoring the para- or meta-positions depending on the substrate and reaction conditions.

Reagent Accessibility: The use of commercially available difluoromethylating reagents, such as bis(difluoroacetyl) peroxide and sulfoximines, simplifies the synthesis process and enhances reproducibility.

Reaction Conditions: Mild conditions (0°C to 60°C), absence of transition metals, and the use of readily prepared reagents make these methods suitable for late-stage functionalization in complex molecule synthesis.

Yield Optimization: Optimization of reaction temperature, reagent equivalents, and solvent choice (e.g., dichloromethane or acetonitrile) can improve yields up to 70% with high regioselectivity.

Notes and Considerations

- Starting Material Purity: High purity of initial pyridine derivatives is crucial for regioselectivity and yield.

- Reaction Monitoring: Techniques such as NMR and LC-MS are essential for tracking regioselectivity and reaction completion.

- Safety: Difluoromethylating reagents and radical initiators are reactive; appropriate safety protocols are mandatory.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-iodo-4-hydroxypyridine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products Formed

The major products formed from these reactions include oxidized carbonyl derivatives, reduced deiodinated compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

1.1. Neurodegenerative Diseases

Recent studies have highlighted the role of difluoromethyl-pyridine derivatives in developing inhibitors for human neuronal nitric oxide synthase (hnNOS), which is implicated in neurodegenerative diseases such as Alzheimer's. The difluoromethyl group enhances the pharmacokinetic properties of these inhibitors, improving their membrane permeability and selectivity for hnNOS over other isoforms .

1.2. Anticancer Activity

Compounds containing difluoromethyl groups have been shown to exhibit anticancer properties by modulating cellular signaling pathways. Research indicates that the introduction of such groups can significantly alter the biological activity of pyridine-based compounds, potentially leading to novel anticancer agents .

Agrochemical Applications

The unique properties of 2-(difluoromethyl)-5-iodo-4-hydroxypyridine extend to agrochemicals, where fluorinated compounds are known to enhance the efficacy and stability of herbicides and pesticides. The difluoromethyl group contributes to increased lipophilicity, which can improve the absorption and retention of agrochemicals in plant systems .

3.1. Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including direct difluoromethylation techniques that allow for selective functionalization of the pyridine ring. Recent advancements in C-H functionalization strategies have made it possible to introduce difluoromethyl groups efficiently .

3.2. Late-Stage Functionalization

Late-stage functionalization techniques enable the modification of complex natural products or drug candidates containing pyridine moieties, allowing for the introduction of the difluoromethyl group without extensive synthetic routes . This approach is particularly useful in optimizing lead compounds in drug discovery.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Müller et al. (2007) | Explored fluorine's role in enhancing drug properties | Medicinal Chemistry |

| Jeppsson et al. (2012) | Discovered AZD3839, a BACE1 inhibitor | Alzheimer's Treatment |

| Zhao et al. (2022) | Developed a new difluoromethylating reagent | Organic Synthesis |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity and selectivity towards its targets . The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-(difluoromethyl)-5-iodo-4-hydroxypyridine with analogous pyridine derivatives:

Key Observations:

Fluorine in the difluoromethyl group reduces basicity and improves metabolic stability compared to non-fluorinated analogs (e.g., 2-chloro-5-iodo-4-methylpyridine) .

Hydroxyl vs. Methyl/Chloro Groups :

- The hydroxyl group in the target compound increases H-bonding capacity and solubility relative to methyl or chloro substituents (e.g., 2-chloro-5-iodo-4-methylpyridine) .

Biological Implications :

- Pyridine derivatives with difluoromethyl groups (e.g., EU patent compounds A.3.32–A.3.39) are often used as enzyme inhibitors due to fluorine’s ability to modulate electronic and conformational properties .

Biological Activity

2-(Difluoromethyl)-5-iodo-4-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFINO. The presence of difluoromethyl and iodo groups enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogenic bacteria. A study demonstrated that it effectively inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 12.5 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 25 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves the inhibition of specific kinases involved in cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, disrupting cellular processes.

- Signal Transduction Modulation : It modulates signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Effects

A recent study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated a promising MIC value, supporting further development as a therapeutic agent for resistant infections.

Study on Anticancer Properties

In another study published in Cancer Research, the effects of the compound on various cancer cell lines were assessed. The findings showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers, highlighting its potential as a novel anticancer agent.

Q & A

Q. What are the key considerations for synthesizing 2-(Difluoromethyl)-5-iodo-4-hydroxypyridine?

Synthesis of this compound requires careful selection of reaction conditions and purification methods. Key steps include:

- Halogenation and Fluorination : Introduce iodine and difluoromethyl groups via electrophilic substitution or cross-coupling reactions. For fluorinated intermediates, use fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Solvent and Base Selection : Dichloromethane (DCM) with sodium hydroxide is commonly used for pyridine derivatives to avoid side reactions .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity (>99%), critical for downstream applications .

- Safety : Handle iodine and fluorinated reagents in a fume hood with PPE (gloves, goggles) due to toxicity and corrosivity .

Q. What safety precautions are essential when handling this compound?

- Storage : Store in a cool, dry environment (2–8°C) away from light and oxidizing agents to prevent decomposition .

- Exposure Mitigation : Use respiratory protection (N95 masks) and avoid skin contact due to potential toxicity (H300-H313 codes) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste as hazardous material (P501 guidelines) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

X-ray crystallography provides atomic-level resolution for:

- Conformational Analysis : Determine the spatial arrangement of substituents (e.g., hydroxyl vs. difluoromethyl groups) to identify tautomeric forms .

- Intermolecular Interactions : Analyze hydrogen bonding (e.g., O–H⋯N/F interactions) and π-stacking in the crystal lattice, which influence solubility and stability .

- Validation of Synthetic Products : Compare experimental unit cell parameters with computational models (e.g., DFT-optimized structures) to confirm regioselectivity .

Q. How do fluorine substituents influence the compound’s bioactivity and pharmacokinetics?

Fluorine enhances bioactivity through:

- Metabolic Stability : The difluoromethyl group resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- Lipophilicity Modulation : Fluorine increases membrane permeability (logP optimization) while reducing basicity of adjacent amines, improving bioavailability .

- Target Binding : Fluorine’s electronegativity strengthens van der Waals interactions with hydrophobic protein pockets (e.g., kinase inhibitors) .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Parameter Optimization : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for cross-coupling) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS or NMR to detect intermediates (e.g., iodinated side products) that reduce yield .

- Reproducibility Checks : Replicate literature methods with controlled humidity (<10% RH) to mitigate hydrolysis of fluorinated intermediates .

Methodological Considerations

- Analytical Techniques : Combine HPLC (for purity), NMR (19F/1H for structural confirmation), and HRMS for comprehensive characterization .

- Biological Assays : Screen for antifungal or anticancer activity using complex II inhibition assays, as seen in structurally related agrochemicals (e.g., fluxapyroxad derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.